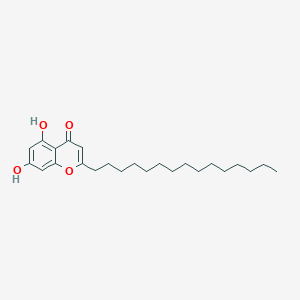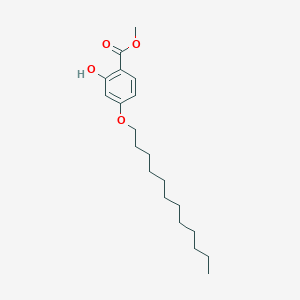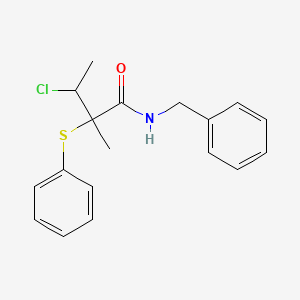
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide is an organic compound that belongs to the class of amides It features a benzyl group, a chlorine atom, a methyl group, and a phenylsulfanyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Introduction of the Chlorine Atom: The chlorine atom can be added via a free radical halogenation reaction using reagents such as N-bromosuccinimide (NBS) or chlorine gas under specific conditions.
Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic and chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: N-bromosuccinimide (NBS), thiophenol (C₆H₅SH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)propanamide: Similar structure but with a propanamide backbone.
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)pentanamide: Similar structure but with a pentanamide backbone.
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)hexanamide: Similar structure but with a hexanamide backbone.
Uniqueness
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
83375-45-5 |
|---|---|
分子式 |
C18H20ClNOS |
分子量 |
333.9 g/mol |
IUPAC名 |
N-benzyl-3-chloro-2-methyl-2-phenylsulfanylbutanamide |
InChI |
InChI=1S/C18H20ClNOS/c1-14(19)18(2,22-16-11-7-4-8-12-16)17(21)20-13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,20,21) |
InChIキー |
XDHNJXRHIPQRBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C(=O)NCC1=CC=CC=C1)SC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)

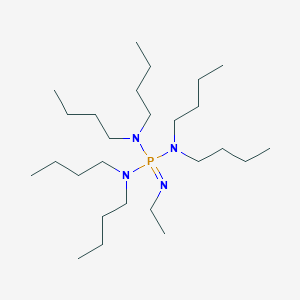

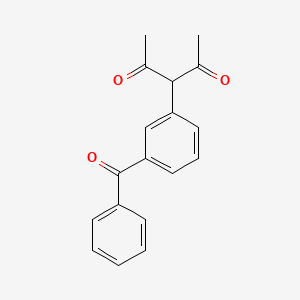

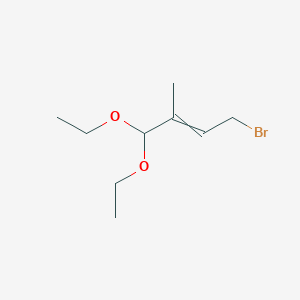

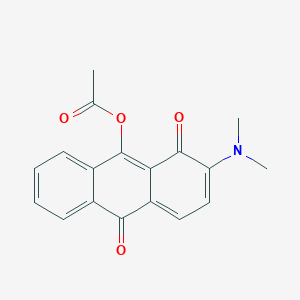
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)

